molecular formula C10H11F3O2 B13020377 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol

2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol

Cat. No.: B13020377
M. Wt: 220.19 g/mol
InChI Key: HIAANWKGTVOURW-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is a complex organic compound characterized by the presence of a trifluoromethyl group and a tetrahydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is unique due to its tetrahydrobenzofuran ring, which imparts specific chemical and physical properties. This structure allows for unique interactions with biological targets and makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol

InChI

InChI=1S/C10H11F3O2/c1-5-2-7-8(14)3-6(10(11,12)13)4-9(7)15-5/h2,6,8,14H,3-4H2,1H3

InChI Key

HIAANWKGTVOURW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)CC(CC2O)C(F)(F)F

Origin of Product

United States

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